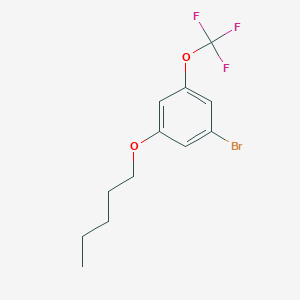

1-Bromo-3-(pentyloxy)-5-(trifluoromethoxy)benzene

Description

1-Bromo-3-(pentyloxy)-5-(trifluoromethoxy)benzene (CAS: 1881295-55-1) is a brominated aromatic compound featuring a trifluoromethoxy (-OCF₃) group at the 5-position and a pentyloxy (-O-C₅H₁₁) chain at the 3-position of the benzene ring. Its molecular formula is C₁₂H₁₄BrF₃O₂, with a molecular weight of 327.14 g/mol. The compound is commercially available with a purity of 96% (MFCD29043941) and is utilized in pharmaceutical and materials research, particularly as a building block for synthesizing complex molecules via cross-coupling reactions .

Properties

IUPAC Name |

1-bromo-3-pentoxy-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrF3O2/c1-2-3-4-5-17-10-6-9(13)7-11(8-10)18-12(14,15)16/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWIWDNSXVAZCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC(=CC(=C1)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(pentyloxy)-5-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor, followed by the introduction of the pentyloxy and trifluoromethoxy groups. One common method is the bromination of 3-(pentyloxy)-5-(trifluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(pentyloxy)-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the bromine atom, forming the corresponding hydrocarbon.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium, or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

1-Bromo-3-(pentyloxy)-5-(trifluoromethoxy)benzene has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which 1-Bromo-3-(pentyloxy)-5-(trifluoromethoxy)benzene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Substituent Orientation Effects

1-Bromo-3-(trifluoromethoxy)benzene (CAS: 2252-44-0)

- Molecular Formula : C₇H₄BrF₃O

- Molecular Weight : 241.00 g/mol

- Substituents : Bromine (1-position), trifluoromethoxy (3-position).

- Applications : Widely used in Pd-catalyzed arylations to synthesize imidazopyridines and isoxazoles (e.g., 91% yield in imidazo[1,2-a]pyridine formation) .

- Reactivity : The electron-withdrawing -OCF₃ group activates the ring for nucleophilic substitution at the bromine site.

1-Bromo-4-(trifluoromethoxy)benzene (CAS: 407-14-7)

- Molecular Formula : C₇H₄BrF₃O

- Molecular Weight : 241.00 g/mol

- Substituents : Bromine (1-position), trifluoromethoxy (4-position).

- Physical Properties : Boiling point 153–155°C, density 1.62 g/cm³ .

- Applications : Key intermediate in triarylmethane synthesis (e.g., N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine) .

Key Difference : The positional shift of -OCF₃ from the 3- to 4-position alters electronic distribution, affecting reactivity in cross-coupling reactions. The 3-substituted isomer is more reactive in forming heterocycles due to proximity effects .

Alkoxy Chain Length Variation

1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene (CAS: 1221793-64-1)

- Molecular Formula : C₁₁H₁₂BrF₃O₂

- Molecular Weight : 313.11 g/mol

- Substituents : Isobutoxy (-O-C₄H₉) at 3-position.

- Properties : Shorter alkoxy chain reduces lipophilicity (logP ~3.2) compared to the pentyloxy analog (logP ~4.5, estimated).

- Applications : Used in solubility-tuned intermediates for agrochemicals .

Key Difference : The pentyloxy chain in the target compound enhances lipid solubility, making it more suitable for drug candidates requiring membrane permeability.

Functional Group Modifications

3-Bromo-5-(trifluoromethoxy)benzyl bromide (CAS: 954123-46-7)

- Molecular Formula : C₈H₅Br₂F₃

- Molecular Weight : 333.93 g/mol

- Substituents : Bromomethyl (-CH₂Br) at 3-position.

- Reactivity : The benzyl bromide group enables nucleophilic substitutions (e.g., SN2 reactions) unavailable in the pentyloxy analog .

Methyl 2-oxo-2-(4-(trifluoromethoxy)phenyl)acetate

- Synthesis : Derived from 1-bromo-3-(trifluoromethoxy)benzene via lithiation and esterification (31% yield) .

- Applications : Precursor for photochemical carbene transfer reactions.

Key Difference : The absence of a reactive bromine or ester group in the target compound limits its utility in carbene chemistry but enhances stability for storage .

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.